molecular formula C16H25ClO B13425323 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride

4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride

Cat. No.: B13425323
M. Wt: 268.82 g/mol
InChI Key: ABSXCIBBOUAMNG-YFVJMOTDSA-N
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Description

4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is a chemical compound with the molecular formula C16H25ClO and a molecular weight of 268.82 g/mol. This compound is used in various chemical syntheses, particularly in the production of stabilizers for stomach epithelial cells and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride typically involves the chlorination of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters.

Scientific Research Applications

4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is involved in the synthesis of stabilizers for stomach epithelial cells, which are important for maintaining gut health.

    Medicine: It is used in the production of anti-inflammatory agents that help reduce inflammation in various medical conditions.

    Industry: The compound is utilized in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophiles in biological systems, leading to the formation of stable products. This reactivity is crucial for its role in stabilizing stomach epithelial cells and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound has a similar structure but lacks the chloride group, making it less reactive in certain chemical reactions.

    Farnesyl Acetate: Another related compound, Farnesyl Acetate, has an acetate group instead of a chloride group, which affects its reactivity and applications.

Uniqueness

4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is unique due to its specific reactivity with nucleophiles, making it valuable in the synthesis of stabilizers and anti-inflammatory agents. Its ability to form stable covalent bonds with biological molecules sets it apart from similar compounds.

Properties

Molecular Formula

C16H25ClO

Molecular Weight

268.82 g/mol

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoyl chloride

InChI

InChI=1S/C16H25ClO/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+

InChI Key

ABSXCIBBOUAMNG-YFVJMOTDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(=O)Cl)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)Cl)C)C)C

Origin of Product

United States

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